molecular formula C17H17NO B14294314 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol CAS No. 113738-77-5

1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol

Cat. No.: B14294314
CAS No.: 113738-77-5
M. Wt: 251.32 g/mol
InChI Key: AKCIATRDGHFOCR-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with a suitable cyclohexanone derivative in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. The use of microwave irradiation and one-pot, multi-component reactions can enhance the efficiency of the synthesis. These methods are advantageous as they reduce reaction times, minimize by-products, and are cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinonoid derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s effects are mediated through its ability to interact with cellular signaling pathways, influencing gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at the nitrogen and 3-position, respectively, enhances its reactivity and potential biological activity compared to other indole derivatives .

Properties

CAS No.

113738-77-5

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-ethyl-3-methyl-2-phenylindol-5-ol

InChI

InChI=1S/C17H17NO/c1-3-18-16-10-9-14(19)11-15(16)12(2)17(18)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3

InChI Key

AKCIATRDGHFOCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=CC=C3)C

Origin of Product

United States

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